molecular formula C16H18N2O3 B5378036 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B5378036
M. Wt: 286.33 g/mol
InChI Key: ZDIMNOGYFJZEAS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a methoxyphenoxy group and a pyridinylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:

    Formation of 2-(2-methoxyphenoxy)propanamide: This can be achieved by reacting 2-methoxyphenol with 2-bromopropanamide in the presence of a base such as potassium carbonate.

    Introduction of the pyridin-4-ylmethyl group: This step involves the reaction of the intermediate 2-(2-methoxyphenoxy)propanamide with pyridin-4-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide
  • 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)propanamide
  • 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide

Uniqueness

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide is unique due to the specific positioning of the methoxy group and the pyridinylmethyl group, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(21-15-6-4-3-5-14(15)20-2)16(19)18-11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMNOGYFJZEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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